O-{[3-chloro-4-(trifluoromethyl)phenyl]methyl}hydroxylamine
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Overview
Description
O-{[3-chloro-4-(trifluoromethyl)phenyl]methyl}hydroxylamine is a chemical compound with significant interest in various scientific fields. It features a trifluoromethyl group, which is known for its importance in pharmaceuticals, agrochemicals, and materials . This compound’s unique structure makes it a valuable subject for research and application in multiple domains.
Preparation Methods
The synthesis of O-{[3-chloro-4-(trifluoromethyl)phenyl]methyl}hydroxylamine typically involves the reaction of 3-chloro-4-(trifluoromethyl)benzyl chloride with hydroxylamine . The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
O-{[3-chloro-4-(trifluoromethyl)phenyl]methyl}hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
O-{[3-chloro-4-(trifluoromethyl)phenyl]methyl}hydroxylamine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of O-{[3-chloro-4-(trifluoromethyl)phenyl]methyl}hydroxylamine involves its interaction with specific molecular targets. The compound can act as a nucleophile, reacting with electrophilic centers in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved may include inhibition of enzymes or disruption of cellular processes .
Comparison with Similar Compounds
Similar compounds to O-{[3-chloro-4-(trifluoromethyl)phenyl]methyl}hydroxylamine include:
4-chloro-3-(trifluoromethyl)phenyl isocyanate: This compound shares the trifluoromethyl and chloro substituents but differs in its functional group, leading to different reactivity and applications.
4-chloro-3-(trifluoromethyl)phenyl isothiocyanate: Another related compound with similar substituents but distinct chemical properties and uses. The uniqueness of this compound lies in its hydroxylamine group, which imparts specific reactivity and potential for diverse applications.
Properties
Molecular Formula |
C8H7ClF3NO |
---|---|
Molecular Weight |
225.59 g/mol |
IUPAC Name |
O-[[3-chloro-4-(trifluoromethyl)phenyl]methyl]hydroxylamine |
InChI |
InChI=1S/C8H7ClF3NO/c9-7-3-5(4-14-13)1-2-6(7)8(10,11)12/h1-3H,4,13H2 |
InChI Key |
DHOIPUCWYNFNTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CON)Cl)C(F)(F)F |
Origin of Product |
United States |
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